molecular formula C16H15F2N3O2 B2486431 N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide CAS No. 1825515-36-3

N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide

Katalognummer B2486431
CAS-Nummer: 1825515-36-3
Molekulargewicht: 319.312
InChI-Schlüssel: VIZOJTAJUWKUJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide, also known as VX-765, is a small molecule inhibitor of caspase-1 and caspase-4. It was first synthesized in 2000 by Vertex Pharmaceuticals and has since been studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, autoimmune diseases, and cancer.

Wirkmechanismus

N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide is a small molecule inhibitor of caspase-1 and caspase-4, which are enzymes involved in the production of pro-inflammatory cytokines. By inhibiting these enzymes, N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, which may have anti-inflammatory effects in various diseases.
Biochemical and Physiological Effects
N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide has been shown to have several biochemical and physiological effects in various diseases. In neurodegenerative disorders, N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide can reduce the production of pro-inflammatory cytokines and prevent neuronal cell death, which may have neuroprotective effects. In autoimmune diseases, N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, which may have anti-inflammatory effects. In cancer, N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide can induce apoptosis in cancer cells and inhibit tumor growth, which may have anti-cancer effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide for lab experiments is its specificity for caspase-1 and caspase-4, which allows for targeted inhibition of these enzymes. However, one of the main limitations of N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide is its low solubility, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for research on N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide. One area of research is in the development of more soluble analogs of N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide, which may be more effective in certain experiments. Another area of research is in the development of N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide-based therapies for various diseases, such as neurodegenerative disorders, autoimmune diseases, and cancer. Finally, there is a need for further research on the safety and efficacy of N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide in humans, which may pave the way for its use as a therapeutic agent in the future.

Synthesemethoden

The synthesis of N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide involves several steps, including the preparation of the starting materials and the coupling of the intermediates. The first step involves the preparation of 1-(3,4-difluorophenyl)-2-nitroethylene, which is then reacted with N-(1-cyanocyclobutyl)-3-aminopropanoic acid to form the intermediate product. The final step involves the reduction of the nitro group to the corresponding amine, which is then coupled with 2-oxo-1-pyrrolidineacetic acid to form N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research has been in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide can reduce the production of pro-inflammatory cytokines and prevent neuronal cell death, which may have neuroprotective effects in these diseases.
N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide has also been studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Studies have shown that N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, which may have anti-inflammatory effects in these diseases.
In addition, N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in cancer. Studies have shown that N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide can induce apoptosis in cancer cells and inhibit tumor growth, which may have anti-cancer effects.

Eigenschaften

IUPAC Name

N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2/c17-12-3-2-10(8-13(12)18)21-7-4-11(15(21)23)14(22)20-16(9-19)5-1-6-16/h2-3,8,11H,1,4-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZOJTAJUWKUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2CCN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-1-(3,4-difluorophenyl)-2-oxopyrrolidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.